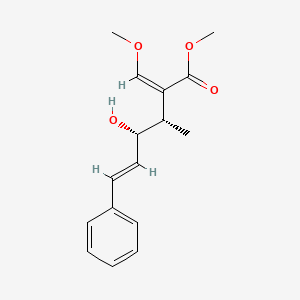
5-Hexenoic acid, 4-hydroxy-2-(methoxymethylene)-3-methyl-6-phenyl-, methyl ester, (2E,3S,4S,5E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxyoudemansin A is an antibiotic compound produced by the fungus Mycena species. It exhibits antifungal activity, albeit lower than its parent compound, oudemansin. The compound has a molecular formula of C16H20O4 and a molecular weight of 276.33 g/mol . It is known for its resistance to various fungi, including Candida albicans, Penicillium, and Streptomyces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyoudemansin A involves several steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the hydroxy group at the 9th position via selective oxidation.
- Final purification through chromatographic techniques.
Industrial Production Methods: Industrial production of 9-Hydroxyoudemansin A is primarily achieved through fermentation processes using the Mycena species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Hydroxyoudemansin A undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a deoxy derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
- Oxidation of 9-Hydroxyoudemansin A typically yields ketones or aldehydes.
- Reduction results in deoxy derivatives.
- Substitution reactions produce various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
9-Hydroxyoudemansin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of hydroxy-substituted antibiotics.
Biology: The compound’s antifungal properties make it a valuable tool for studying fungal resistance mechanisms.
Medicine: Research is ongoing to explore its potential as an antifungal agent in clinical settings.
Industry: It is used in the development of antifungal coatings and preservatives
Wirkmechanismus
The mechanism of action of 9-Hydroxyoudemansin A involves the inhibition of fungal cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of cell wall components, leading to cell lysis and death. The molecular pathways affected include the inhibition of beta-glucan synthesis, a critical component of the fungal cell wall .
Vergleich Mit ähnlichen Verbindungen
Oudemansin: The parent compound with higher antifungal activity.
Noroudemansin A: A derivative with similar structural features but different functional groups.
9-De-O-methyloudemansin A: Another derivative with a demethylated hydroxy group.
Uniqueness: 9-Hydroxyoudemansin A is unique due to its specific hydroxy substitution at the 9th position, which imparts distinct antifungal properties compared to its analogs. Its selective activity against certain fungal species makes it a valuable compound for targeted antifungal research .
Eigenschaften
CAS-Nummer |
225937-85-9 |
|---|---|
Molekularformel |
C16H20O4 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
methyl (E,2Z,3S,4S)-4-hydroxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C16H20O4/c1-12(14(11-19-2)16(18)20-3)15(17)10-9-13-7-5-4-6-8-13/h4-12,15,17H,1-3H3/b10-9+,14-11-/t12-,15-/m0/s1 |
InChI-Schlüssel |
REMSURQDUDTWHG-BTSMSXJTSA-N |
Isomerische SMILES |
C[C@H]([C@H](/C=C/C1=CC=CC=C1)O)/C(=C/OC)/C(=O)OC |
Kanonische SMILES |
CC(C(C=CC1=CC=CC=C1)O)C(=COC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















